3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide
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Overview
Description
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where a chromen-3-yl aldehyde reacts with a cyanoacetamide derivative in the presence of a base such as piperidine or pyridine. The reaction typically takes place in a solvent like ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and coumarin derivatives, which are important in medicinal chemistry and material science.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. By binding to these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide can be compared with other similar compounds, such as:
3-(2H-chromen-3-yl)-2-cyano-N-methylprop-2-enamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but may differ in potency and selectivity.
3-(2H-chromen-3-yl)-2-cyano-N-phenylprop-2-enamide: This derivative has a phenyl group instead of an ethyl group, which can influence its chemical properties and biological activities.
3-(2H-chromen-3-yl)-2-cyano-N-propylprop-2-enamide: The presence of a propyl group in this compound can affect its solubility and reactivity compared to the ethyl derivative.
Properties
IUPAC Name |
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-17-15(18)13(9-16)8-11-7-12-5-3-4-6-14(12)19-10-11/h3-8H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAZYQXLCWRHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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